molecular formula C17H11N3O2 B5738802 2-(2-furyl)-3-(4-pyridinyl)-4(3H)-quinazolinone

2-(2-furyl)-3-(4-pyridinyl)-4(3H)-quinazolinone

Cat. No. B5738802
M. Wt: 289.29 g/mol
InChI Key: DNTSJCHDVKIHRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives or their functional equivalents. A notable method for synthesizing biologically active 4(3H)-quinazolinones involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate to yield a variety of derivatives, including urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinones can be elucidated using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystal structure, indicating, for example, the monoclinic crystal system and space group in specific derivatives (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo a range of chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of 2-furylquinazolines with maleic anhydride has been demonstrated, showcasing the reactive nature of these compounds towards electrophilic addition (Zaytsev et al., 2015).

Physical Properties Analysis

The physical properties of quinazolinones, such as melting points, solubility, and crystal structure, are crucial for their characterization and application in synthesis. Detailed crystallographic analysis can reveal the orientation of substituent groups and their impact on the compound's physical properties (Özgen et al., 2005).

Chemical Properties Analysis

The chemical behavior of 2-(2-furyl)-3-(4-pyridinyl)-4(3H)-quinazolinone and its derivatives is informed by their electronic structure, functional groups, and molecular geometry. Studies on these compounds often explore their reactivity, stability, and interactions with various reagents, providing insight into their potential as intermediates in organic synthesis or as active pharmaceutical ingredients (Hisano et al., 1972).

properties

IUPAC Name

2-(furan-2-yl)-3-pyridin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17-13-4-1-2-5-14(13)19-16(15-6-3-11-22-15)20(17)12-7-9-18-10-8-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTSJCHDVKIHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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